2-Formamidobutanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-formamidobutanedioic acid typically involves the formylation of L-aspartic acid. One common method is the reaction of L-aspartic acid with formic acid and acetic anhydride under controlled conditions. The reaction proceeds as follows:
- L-aspartic acid is dissolved in formic acid.
- Acetic anhydride is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is then isolated by precipitation and purified by recrystallization.
Industrial Production Methods
Industrial production of (2S)-2-formamidobutanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-formamidobutanedioic acid can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a carboxylic acid group.
Reduction: The formamide group can be reduced to form an amine group.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and alkyl halides.
Major Products Formed
Oxidation: The major product is (2S)-2-carboxybutanedioic acid.
Reduction: The major product is (2S)-2-aminobutanedioic acid.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
(2S)-2-formamidobutanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various amino acids and peptides.
Medicine: It has potential therapeutic applications due to its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of biodegradable polymers and as a chelating agent in metal ion removal processes.
Mechanism of Action
The mechanism of action of (2S)-2-formamidobutanedioic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, such as aspartate aminotransferase. The formamide group can also participate in hydrogen bonding and electrostatic interactions with molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
L-aspartic acid: The parent compound of (2S)-2-formamidobutanedioic acid, differing by the presence of an amino group instead of a formamide group.
N-formyl-L-aspartic acid: Another derivative of aspartic acid with a formyl group attached to the amino group.
L-glutamic acid: A structurally similar amino acid with an additional methylene group in the side chain.
Uniqueness
(2S)-2-formamidobutanedioic acid is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-formamidobutanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUUQXIFCBBFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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